molecular formula C16H13N3O2 B2453929 Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate CAS No. 89060-64-0

Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate

Cat. No. B2453929
CAS RN: 89060-64-0
M. Wt: 279.299
InChI Key: ZDFYKYMHTRBENP-UHFFFAOYSA-N
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Description

“Methyl 1H-1,2,4-triazole-3-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of “Methyl 1H-1,2,4-triazole-3-carboxylate” involves hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O to give 3-hydroxymethyl-1H-1,2,4-triazole, followed by oxidation and esterification. In addition, the synthesis of 1,2,4-triazole derivatives has been reported, which includes 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .

Scientific Research Applications

Isomerism Studies

  • Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate and its isomers demonstrate intriguing properties at the molecular level. The isomerism is believed to arise due to differences in molecular conformations or the presence of charged exocyclic hydroxymethylene compounds (Browne & Polya, 1962).

Synthesis and Structural Analysis

  • Effective synthesis methods have been developed for related triazole compounds, like 5-amino-1,2,4-triazoles, using 1,3-dipolar cycloaddition reactions. These methods are significant for understanding the chemical properties and potential applications of triazoles including Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate (Yen, Kung, & Wong, 2016).

Catalytic Applications

  • Certain triazole compounds, such as 1,4-diphenyl-3-methyl-1,2,3-triazolylidenes, have shown potential in catalysis, particularly in hydroarylation of alkynes. This suggests possible catalytic applications for structurally similar compounds like Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate (Saravanakumar, Ramkumar, & Sankararaman, 2011).

Photopolymerization

  • Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate's related compounds have been used as photoinitiators for polymerization processes. This indicates potential applications of Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate in photopolymerization technologies (Maroulis et al., 1994).

Corrosion Inhibition

  • Derivatives of triazoles, including 1,2,4-triazoles, have shown efficacy in corrosion inhibition, particularly for steel in acidic conditions. This suggests the potential use of Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate in similar applications (Bentiss et al., 2007).

properties

IUPAC Name

methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)14-17-15(12-8-4-2-5-9-12)19(18-14)13-10-6-3-7-11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFYKYMHTRBENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate

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